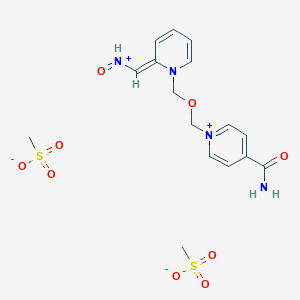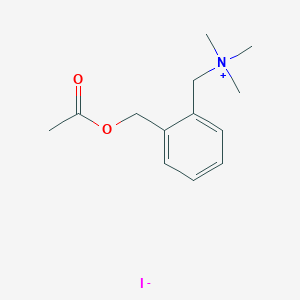
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium, also known as MTTMA, is a quaternary ammonium salt that has gained significant attention in the scientific community due to its potential applications in various fields. MTTMA is a versatile compound that can be synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Wirkmechanismus
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a lipophilic cation that can accumulate in mitochondria due to the negative membrane potential. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be oxidized by complex III of the electron transport chain, leading to the formation of a radical cation that can react with oxygen to form superoxide. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also inhibit complex I of the electron transport chain, leading to the accumulation of reactive oxygen species and mitochondrial dysfunction.
Biochemische Und Physiologische Effekte
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have various biochemical and physiological effects. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can induce mitochondrial depolarization, leading to the release of cytochrome c and activation of apoptosis. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also induce mitochondrial fragmentation and autophagy. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several advantages for laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a stable compound that can be stored at room temperature for extended periods. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining is relatively simple and can be performed in live cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has a high signal-to-noise ratio, enabling the detection of subtle changes in mitochondrial function. However, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has some limitations, including its potential toxicity at high concentrations and its potential interference with other mitochondrial substrates.
Zukünftige Richtungen
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be used as a tool for studying mitochondrial dysfunction in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can also be used as a mitochondrial substrate for developing new therapies that target mitochondrial dysfunction. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be modified to improve its specificity and reduce its potential toxicity.
Conclusion
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has several potential future directions in scientific research and can be used as a tool for studying mitochondrial dysfunction in various diseases and developing new therapies that target mitochondrial dysfunction.
Synthesemethoden
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be synthesized using various methods, including the reaction of 2-acetoxymethylbenzyl chloride with trimethylamine or the reaction of 2-acetoxymethylbenzyl alcohol with trimethylamine and subsequent oxidation with chromium trioxide. The yield of 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium can be improved by optimizing reaction conditions such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been widely used in scientific research due to its ability to permeate cell membranes and accumulate in mitochondria. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial staining agent in various cell types, including neurons, cardiomyocytes, and cancer cells. 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium staining can provide information on mitochondrial function, morphology, and distribution. Furthermore, 2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium has been used as a mitochondrial substrate for measuring mitochondrial respiration and ATP production.
Eigenschaften
CAS-Nummer |
145832-36-6 |
|---|---|
Produktname |
2-Acetoxymethyl-N,N,N-trimethylbenzenemethanaminium |
Molekularformel |
C13H20NO2+ |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
[2-(acetyloxymethyl)phenyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-11(15)16-10-13-8-6-5-7-12(13)9-14(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UBZYVWVVDOZXEP-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |
Kanonische SMILES |
CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C.[I-] |
Synonyme |
2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium 2-acetoxymethyl-N,N,N-trimethylbenzenemethanaminium iodide 2-AMTMBM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



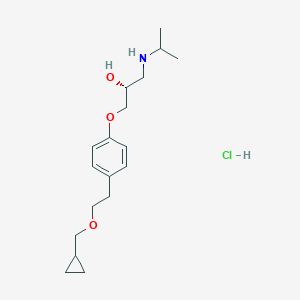
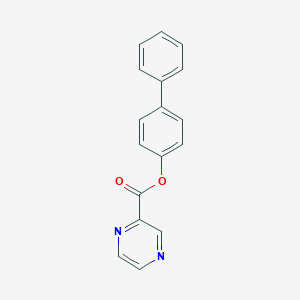
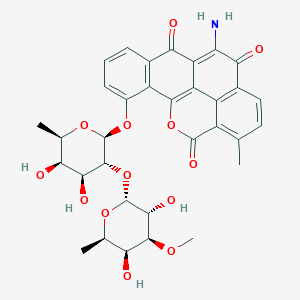
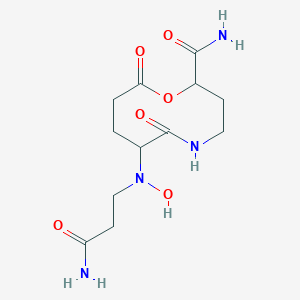
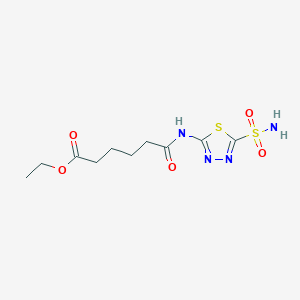
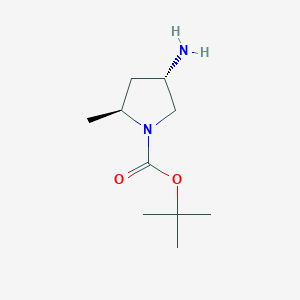
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
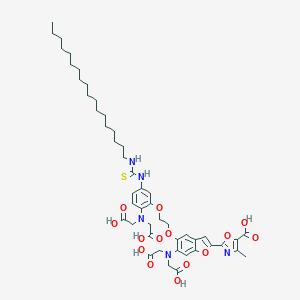
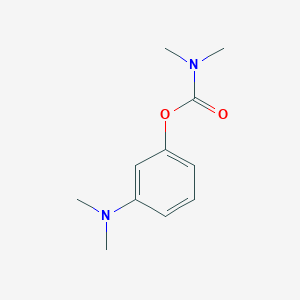
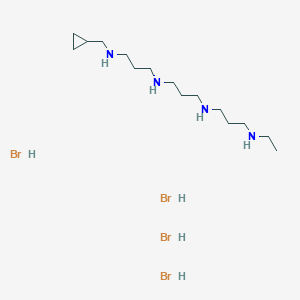
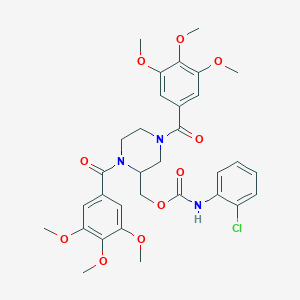
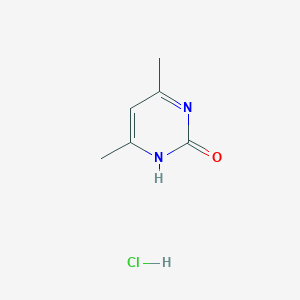
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
